Methyl ether-13C2
Description
Methyl ether-13C2 (dithis compound, DME-13C2) is a stable isotope-labeled analog of dimethyl ether (DME), where both methyl carbons are replaced with carbon-13 (13C). This compound is critical in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies, enabling precise structural elucidation and pathway analysis .
Properties
IUPAC Name |
(113C)methoxy(113C)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/i1+1,2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482794 | |
| Record name | Methyl ether-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.054 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149228-22-8 | |
| Record name | Methyl ether-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149228-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ether-13C2 can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). A useful variation of this synthesis involves using silver oxide (Ag2O) as a mild base .
Industrial Production Methods
Industrially, simple symmetrical ethers like dimethyl ether are prepared by the sulfuric-acid-catalyzed reaction of alcohols. This reaction occurs by S_N2 displacement of water from a protonated ethanol molecule by the oxygen atom of a second ethanol molecule .
Chemical Reactions Analysis
Acidic Cleavage Reactions
Methyl ether-¹³C₂ undergoes acid-catalyzed cleavage with strong protic acids (e.g., HBr, HI) via an Sₙ2 mechanism due to the absence of bulky substituents. The reaction proceeds as follows:
Key Findings :
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Mechanism : Protonation of the ether oxygen creates a good leaving group, followed by nucleophilic attack at the less hindered methyl group .
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Kinetics : Reaction rates depend on acid strength and temperature. For example, tert-butyl methyl ether (MTBE) hydrolyzes at pH 1 with a rate constant of at 26°C .
Table 1: Acidic Cleavage Conditions and Outcomes
| Reagent | Temperature | Major Products | Rate Constant (M⁻¹h⁻¹) |
|---|---|---|---|
| HBr (48%) | 100°C | ¹³CH₃Br + ¹³CH₃OH | |
| HI (57%) | 120°C | ¹³CH₃I + ¹³CH₃OH |
Oxidation and Reduction Stability
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Oxidation : Requires strong oxidizing agents (e.g., O₃, CrO₃) to form carbonyl compounds .
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Reduction : Catalytic hydrogenation (H₂/Pd) yields methane-¹³C and water .
Isotope-Specific Reaction Pathways
The ¹³C labeling in methyl ether-¹³C₂ enables advanced mechanistic studies:
(a) Metabolic Pathways
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In human studies, ¹³C-labeled MTBE metabolites include α-hydroxyisobutyric acid (HBA) and 2-methyl-1,2-propanediol (MPD) , detected via ¹³C NMR .
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Isotope Effects : Deuterated analogs show slower reaction kinetics due to heavier isotopic mass .
(b) Mechanistic Tracking
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NMR Applications : ¹³C labels allow differentiation between methyl esters and ethers in hydroxyl group analysis.
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Hyperpolarized NMR : Captures transient intermediates like 1-oxo-2,3-enol species in carbohydrate conversions .
Comparative Analysis with Non-Labeled Ethers
Methyl ether-¹³C₂ exhibits identical reactivity to non-labeled analogs but offers unique analytical advantages:
Table 2: Isotopic vs. Non-Isotopic Ether Reactivity
| Property | Methyl Ether-¹³C₂ | Dimethyl Ether |
|---|---|---|
| Acidic Cleavage Rate | ||
| Detection Limit (NMR) | 0.1 ppm | 1 ppm |
| Metabolic Product Yield | 11% HBA + 1% MPD | Not traceable |
Industrial and Environmental Relevance
Scientific Research Applications
Methyl ether-13C2 is used in various scientific research applications, including:
NMR Spectroscopy: It is used to analyze hydroxyl group functionality in humic and fulvic acids from different aquatic environments.
Environmental Studies: It helps in characterizing thermochemolysis products of organic matter in marine sediments.
Alternative Fuels Research: It is studied as a potential substitute for liquefied petroleum gas (LPG) in domestic uses.
Cellulose Ether Compounds: It is used in Dynamic Nuclear Polarization MAS NMR to characterize model methylcellulose ether compounds.
Mechanism of Action
The mechanism of action of methyl ether-13C2 primarily involves its role as a stable isotope-labeled compound in NMR spectroscopy. The 13C labeling allows for the differentiation between methyl esters of carboxylic acids and methyl ethers of phenolic hydroxyls, aiding in the analysis of hydroxyl group functionality. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism .
Comparison with Similar Compounds
Comparison with Similar Isotopically Labeled Compounds
Physical and Chemical Properties
Methyl Ether-13C2 :
- Molecular Formula : 13CH3-O-13CH3
- Molecular Weight : ~48.09 g/mol (calculated by replacing two 12C atoms in DME (46.07 g/mol) with 13C).
- Key Applications : NMR internal standard, metabolic tracer in gas-phase reactions.
Ethanol-13C2:
Ethylene Oxide-1,2-13C2 :
- Molecular Formula : 13CH2-CH2O
- Molecular Weight : ~46.04 g/mol (calculated).
- Reactivity : Higher strain energy due to the three-membered ring, making it more reactive than DME-13C2 in ring-opening reactions .
Methyl Erucate (Methyl (13Z)-docos-13-enoate):
Spectral Characteristics
13C NMR Data:
- This compound : Expected doublet splitting due to coupling between two 13C nuclei, with chemical shifts near 50–60 ppm (typical for ether carbons) .
- Ethanol-13C2: Distinct 13C signals at ~17 ppm (CH3) and ~57 ppm (CH2OH), with split peaks due to isotopic coupling .
- Ethylene Oxide-1,2-13C2 : Peaks at ~39 ppm (CH2) and ~44 ppm (O-linked CH2), with coupling constants (JCC) ~35–40 Hz .
1H NMR Data:
- This compound : Protons adjacent to 13C exhibit splitting (e.g., 13CH3 groups as doublets) .

- Methyl Erucate : Allylic protons near the 13C-labeled doublet (δ 5.3–5.4 ppm) show altered coupling patterns .
FTIR and Mass Spectrometry:
Data Tables
Table 1: Key Properties of this compound and Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Spectral Features (13C NMR) |
|---|---|---|---|---|
| This compound | 13CH3-O-13CH3 | 48.09 | Not Provided | δ 50–60 ppm (C-O), JCC ~35–40 Hz |
| Ethanol-13C2 | 13CH3-13CH2OH | 48.09 | 70753-79-6 | δ 17 ppm (CH3), δ 57 ppm (CH2OH) |
| Ethylene Oxide-1,2-13C2 | 13CH2-CH2O | 46.04 | Not Provided | δ 39 ppm (CH2), δ 44 ppm (O-CH2) |
| Methyl Erucate-13C | C23H44O2 | 340.5 + 13C | 56630-69-4 | δ 129–132 ppm (alkene carbons) |
Q & A
Q. What are the critical safety considerations when handling methyl ether-¹³C₂ in laboratory settings?
Methyl ether-¹³C₂ is classified as a Category 1 flammable gas under GHS, with hazards including extreme flammability and pressurized containment risks. Key precautions include:
- Avoiding ignition sources (e.g., sparks, open flames) and storing in ventilated, cool environments .
- Using leak-proof equipment and adhering to protocols for gas containment during transfers.
- Emergency measures: Do not attempt to extinguish flames unless the gas flow can be safely stopped . Methodological Tip: Integrate safety protocols into experimental design using hazard assessment templates from chemical safety databases (e.g., PubChem, Reaxys) and institutional guidelines .
Q. How can researchers verify the isotopic purity of methyl ether-¹³C₂?
Isotopic purity is typically confirmed via:
- Mass spectrometry (MS) : Quantify ¹³C enrichment by comparing isotopic peaks to unlabeled standards.
- Nuclear magnetic resonance (NMR) : ¹³C NMR spectra should show absence of natural-abundance ¹²C signals in labeled positions. Methodological Tip: Cross-validate results using multiple techniques (e.g., IR spectroscopy for functional groups, GC-MS for purity) and report detection limits .
Q. What are the best practices for synthesizing methyl ether-¹³C₂ in small-scale research settings?
Synthesis often involves isotopic labeling via precursor substitution (e.g., using ¹³C-enriched methanol or dimethyl sulfate). Key steps include:
- Optimizing reaction conditions (temperature, catalyst) to minimize unlabeled byproducts.
- Purifying the product via fractional distillation or chromatography. Methodological Tip: Document reagent sources, reaction yields, and purification efficiency to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting isotopic tracer data from methyl ether-¹³C₂ experiments be resolved?
Contradictions may arise from:
- Isotope dilution effects : Unaccounted natural-abundance ¹³C in substrates.
- Analytical limitations : Low sensitivity in detecting minor isotopic species. Resolution Strategy:
- Use kinetic isotope effect (KIE) models to distinguish between biological/chemical partitioning of ¹³C.
- Validate results with complementary techniques (e.g., position-specific isotope labeling combined with LC-MS/MS) .
Q. What experimental design considerations are critical for metabolic flux studies using methyl ether-¹³C₂?
Key factors include:
- Tracer delivery : Ensure uniform isotopic distribution in biological systems (e.g., cell cultures or tissues).
- Time-resolved sampling : Capture dynamic flux changes without disrupting system equilibrium.
- Control experiments : Include unlabeled controls to baseline natural ¹³C abundance. Methodological Tip: Employ statistical power analysis to determine sample size and minimize Type I/II errors .
Q. How can researchers integrate methyl ether-¹³C₂ data with existing isotopic databases to advance mechanistic studies?
- Data standardization : Report isotopic enrichment ratios, analytical methods, and uncertainty ranges (e.g., ±SD) using FAIR (Findable, Accessible, Interoperable, Reusable) principles.
- Cross-disciplinary validation : Compare results with computational models (e.g., DFT for reaction pathways) or isotopic databases like IsoBank .
Q. What ethical and reproducibility challenges arise in methyl ether-¹³C₂ research?
- Ethical compliance : Address risks of pressurized gas handling and waste disposal per institutional review boards (IRBs) .
- Reproducibility : Share raw data (spectra, chromatograms) and experimental protocols via open-access platforms (e.g., Zenodo, Figshare) .
Data Analysis and Reporting Guidelines
- Statistical rigor : Use ANOVA or mixed-effects models for isotopic data comparisons; report p-values and effect sizes .
- Literature integration : Differentiate primary sources (e.g., isotopic tracer studies) from secondary reviews to avoid citation bias .
- Visualization : Present isotopic distributions via heatmaps or Sankey diagrams to highlight metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

